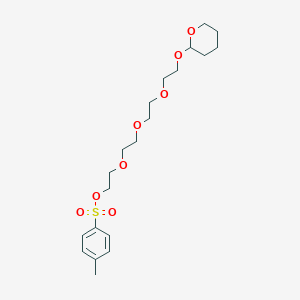

Tos-PEG4-THP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tos-PEG4-THP is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .

Synthesis Analysis

Tos-PEG4-THP can be used in the synthesis of a series of PROTACs . It is particularly used in the synthesis of PROTAC K-Ras Degrader-1 .Molecular Structure Analysis

The molecular formula of Tos-PEG4-THP is C20H32O8S . The exact mass is 432.18 and the molecular weight is 432.530 . The elemental analysis shows that it contains C, 55.54; H, 7.46; O, 29.59; S, 7.41 .Chemical Reactions Analysis

Tos-PEG4-THP is a PEG-based PROTAC linker that can be used in the synthesis of PROTAC K-Ras Degrader-1 .Physical And Chemical Properties Analysis

Tos-PEG4-THP has a molecular weight of 432.53 . It appears as a liquid that is colorless to light yellow . It is soluble in water at a concentration of 100 mg/mL .Scientific Research Applications

Tandem High-Resolution Mass Spectrometry in Pharmaceutical Research

Tos-PEG4-THP, as a PEG derivative, may be relevant in pharmaceutical research, where tandem high-resolution mass spectrometry (THRMS) is employed. THRMS is a critical analytical technique in the identification of constituents in pharmaceuticals, pharmacokinetics, and drug degradation studies. The application of THRMS in medical research underscores the importance of advanced analytical methods in understanding and enhancing drug properties, including those modified by PEGylation for improved performance (Lin et al., 2015).

Bioconjugation and Drug Delivery

PEGylation, the process of attaching polyethylene glycol chains to drugs or biological molecules, significantly impacts pharmaceuticals by increasing solubility, reducing immunogenicity, and extending circulation time in the bloodstream. For peptides and proteins, PEGylation is particularly beneficial as it provides a shield against enzymatic degradation and avoids rapid clearance by the renal system. This modification is crucial for enhancing the therapeutic efficacy and safety of drugs, including those conjugated with Tos-PEG4-THP (Roberts et al., 2002).

Nanoparticle-Based Drug and Gene Delivery

In the development of nanoparticle-based delivery systems, PEGylation plays a pivotal role in improving the efficiency of drug and gene delivery to target cells and tissues. By coating nanoparticles with PEG, researchers can enhance their systemic circulation time, reduce immunogenicity, and overcome biological barriers to drug delivery. This strategy is instrumental in developing effective treatments for a range of diseases, leveraging the unique properties of nanoparticles for targeted therapy (Suk et al., 2016).

Future Directions

The future directions of Tos-PEG4-THP are likely to be influenced by the ongoing research and development in the field of PROTACs. As a PEG-based PROTAC linker, Tos-PEG4-THP plays a crucial role in the synthesis of PROTACs, which are a promising new class of drugs that selectively degrade target proteins . Therefore, the future directions of Tos-PEG4-THP may involve its use in the synthesis of new PROTACs targeting different proteins.

Relevant Papers The relevant papers for Tos-PEG4-THP include a patent titled “Modulators of proteolysis and associated methods of use” by Andrew P. Crew, et al . This patent discusses the use of Tos-PEG4-THP in the synthesis of PROTAC K-Ras Degrader-1 .

properties

IUPAC Name |

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O8S/c1-18-5-7-19(8-6-18)29(21,22)28-17-15-25-13-11-23-10-12-24-14-16-27-20-4-2-3-9-26-20/h5-8,20H,2-4,9-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIUPDGEVFBSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tos-PEG4-THP | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-amino-3-cyano-6-(4-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2986549.png)

![2-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]benzamide](/img/structure/B2986553.png)

![2-Thiophen-2-yl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide](/img/structure/B2986554.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2986555.png)

![2-{[benzyl(methyl)amino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2986556.png)

![4-Methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2986569.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2986570.png)